molecular formula C21H22F3N3O3 B2936996 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1203153-70-1

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2936996
CAS No.: 1203153-70-1
M. Wt: 421.42
InChI Key: UPQSEFXVSWHZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, a pyridine derivative, and a trifluoromethyl group. These structural features contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-26-13-15(19(29)27-9-4-2-3-5-10-27)12-17(20(26)30)25-18(28)14-7-6-8-16(11-14)21(22,23)24/h6-8,11-13H,2-5,9-10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQSEFXVSWHZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the pyridine derivative and the trifluoromethyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridine-based molecules. These compounds share structural features with N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide, such as the presence of an azepane ring or a trifluoromethyl group.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules.

Biological Activity

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an azepane ring and a trifluoromethyl group, suggests various biological activities that warrant detailed exploration.

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of approximately 343.4 g/mol. The presence of functional groups such as the carboxamide and trifluoromethyl enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄
Molecular Weight343.383 g/mol
CAS Number1202982-02-2

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

  • Antitumor Effects : Initial screenings suggest potential cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The compound may inhibit the growth of certain bacterial strains.
  • Enzyme Inhibition : It shows promise as an inhibitor for specific enzymes involved in metabolic pathways.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest potential interactions with cellular targets such as:

  • Protein Kinases : The trifluoromethyl group may enhance binding affinity to kinase domains.
  • Receptor Modulation : The azepane moiety could facilitate interactions with G-protein coupled receptors (GPCRs).

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of dihydropyridine exhibited significant cytotoxic effects on HeLa and MCF-7 cell lines, suggesting a similar potential for this compound.
  • Antimicrobial Testing : Research on related carboxamide compounds indicated strong antibacterial activity against Gram-positive bacteria, which could be extrapolated to predict the activity of this compound.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the azepane ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with appropriate amine derivatives to form the final product.

Optimization of these synthetic routes is crucial for achieving high yields and purity.

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Potential future studies could include:

  • In Vivo Studies : Assessing pharmacokinetics and toxicity in animal models.
  • Mechanistic Studies : Detailed investigations into interaction pathways with cellular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.